molecular formula C8H13ClO2S B12314709 rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans

rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans

Cat. No.: B12314709
M. Wt: 208.71 g/mol
InChI Key: UIUNVEMJQJCLHX-UHFFFAOYSA-N
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Description

rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans is a bicyclic sulfonyl chloride characterized by two cyclopropane rings fused in a trans configuration. The (1R,2R) stereochemistry of the cyclopropyl substituent defines its spatial arrangement, while the ethane-1-sulfonyl chloride moiety confers reactivity typical of sulfonyl chlorides, such as nucleophilic substitution or coupling reactions. This compound’s structural rigidity and stereochemical complexity make it valuable in pharmaceutical and materials chemistry, particularly in synthesizing chiral intermediates or covalent inhibitors.

Properties

Molecular Formula

C8H13ClO2S

Molecular Weight

208.71 g/mol

IUPAC Name

2-(2-cyclopropylcyclopropyl)ethanesulfonyl chloride

InChI

InChI=1S/C8H13ClO2S/c9-12(10,11)4-3-7-5-8(7)6-1-2-6/h6-8H,1-5H2

InChI Key

UIUNVEMJQJCLHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2CC2CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans typically involves the reaction of cyclopropyl-containing precursors with sulfonyl chloride reagents. One common method involves the use of cyclopropylcarbinol derivatives, which are reacted with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the cyclopropyl groups can lead to the formation of cyclopropyl ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (dichloromethane), temperature (0-25°C).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvent (ether), temperature (0-25°C).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, water), temperature (0-50°C).

Major Products Formed:

    Substitution Reactions: Sulfonamide, sulfonate ester, sulfonothioate derivatives.

    Reduction Reactions: Sulfonyl hydride.

    Oxidation Reactions: Cyclopropyl ketones, carboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various functionalized compounds.

Biology: In biological research, this compound can be used to modify biomolecules such as proteins and peptides. The sulfonyl chloride group can react with amino groups in proteins, leading to the formation of stable sulfonamide linkages. This property is useful in the development of bioconjugates and protein labeling techniques.

Medicine: In medicinal chemistry, derivatives of this compound may exhibit biological activity and can be explored as potential drug candidates. The unique structural features of the compound can be leveraged to design molecules with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and can react with nucleophilic sites in target molecules. This reaction leads to the formation of covalent bonds, resulting in the modification of the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs: rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans () and rac-2-[(1S,2S)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride (). Key differences lie in substituents, stereochemistry, and reactivity.

Table 1: Comparative Data

Property rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans rac-[(1R,2R)-2-(fluoromethyl)cyclopropyl]methanesulfonyl chloride, trans rac-2-[(1S,2S)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride
CAS Number Not explicitly provided 2227879-98-1 EN300-374049
Molecular Formula Likely C₈H₁₂ClO₂S* C₅H₇ClFO₂S C₇H₁₂ClO₂S
Key Substituent Cyclopropyl Fluoromethyl Cyclopropyl
Stereochemistry (1R,2R), trans (1R,2R), trans (1S,2S)
Purity Not reported Available upon request (SAGECHEM) 95%
Reactivity Profile High (sulfonyl chloride group) Enhanced electrophilicity due to fluorine Moderate

*Inferred from structural analogy.

Key Findings:

The cyclopropyl substituent in both the target compound and the (1S,2S) analog introduces steric hindrance, affecting reaction pathways and selectivity.

Stereochemical Impact :

  • The (1R,2R) configuration in the target compound and fluoromethyl analog may confer distinct chiral recognition properties compared to the (1S,2S) enantiomer , influencing interactions in asymmetric synthesis or biological systems.

Thermodynamic Stability :

  • Trans-configuration cyclopropane rings in the target compound and likely enhance rigidity and thermal stability compared to cis analogs, though experimental data are lacking in the provided evidence.

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